2-(pyrrolidin-3-yl)benzonitrile hydrochloride
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Overview
Description
2-(pyrrolidin-3-yl)benzonitrile hydrochloride is a chemical compound that features a pyrrolidine ring attached to a benzonitrile moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The hydrochloride salt form enhances its solubility and stability, making it more suitable for practical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrrolidin-3-yl)benzonitrile hydrochloride typically involves the construction of the pyrrolidine ring followed by its attachment to the benzonitrile group. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of N-substituted piperidines, which undergo ring contraction and functionalization to form the desired pyrrolidine derivative .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(pyrrolidin-3-yl)benzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the pyrrolidine ring to pyrrolidin-2-ones under oxidative conditions.
Reduction: Reduction of the nitrile group to corresponding amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrrolidin-2-ones, while reduction could produce primary amines.
Scientific Research Applications
2-(pyrrolidin-3-yl)benzonitrile hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(pyrrolidin-3-yl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen heterocycle used widely in medicinal chemistry.
Pyrrolidin-2-one: Known for its biological activity and use in drug synthesis.
Benzonitrile: An aromatic nitrile used as a precursor in organic synthesis.
Uniqueness
2-(pyrrolidin-3-yl)benzonitrile hydrochloride is unique due to its combined structural features, which confer specific chemical and biological properties
Properties
CAS No. |
1203685-82-8 |
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Molecular Formula |
C11H13ClN2 |
Molecular Weight |
208.69 g/mol |
IUPAC Name |
2-pyrrolidin-3-ylbenzonitrile;hydrochloride |
InChI |
InChI=1S/C11H12N2.ClH/c12-7-9-3-1-2-4-11(9)10-5-6-13-8-10;/h1-4,10,13H,5-6,8H2;1H |
InChI Key |
JDWOHORSSIGPIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CC=CC=C2C#N.Cl |
Purity |
95 |
Origin of Product |
United States |
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